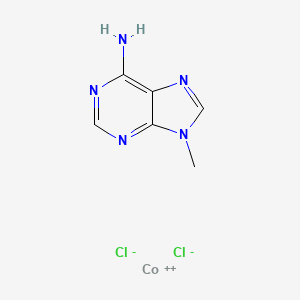
Cobalt-9-methyladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt-9-methyladenine, also known as this compound, is a useful research compound. Its molecular formula is C6H7Cl2CoN5 and its molecular weight is 278.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Cobalt complexes, including Cobalt-9-methyladenine, have shown promise as therapeutic agents. The bioactive properties of cobalt derivatives can be harnessed in drug design, particularly in targeting specific biological pathways.
Biochemical Applications
This compound's interaction with biological molecules makes it a candidate for various biochemical applications:
- Anticancer Activity : Studies indicate that cobalt complexes can induce apoptosis in cancer cells through hypoxic mechanisms. For example, cobalt chloride has been shown to trigger autophagic apoptosis in drug-resistant glioblastoma cells, highlighting its potential as an anticancer agent .
- Antimicrobial Properties : The complex has demonstrated activity against various microbial strains, suggesting its potential use as an antimicrobial agent. Comparative studies show that cobalt complexes often exhibit enhanced biological activity compared to their parent ligands .
Materials Science Applications
This compound also finds applications in materials science, particularly in the development of catalysts and nanomaterials:
- Catalytic Properties : Cobalt-based catalysts have been utilized in Fenton-like reactions for environmental remediation processes, such as the degradation of organic pollutants like methyl orange. The efficiency of these catalysts can be significantly influenced by the incorporation of cobalt complexes .
- Nanotechnology : The unique properties of cobalt complexes allow for their use in creating nanomaterials with specific functionalities, such as magnetic hyperthermia for cancer treatment or targeted drug delivery systems that respond to external stimuli .
Case Study 1: Anticancer Efficacy
A study investigated the effects of cobalt chloride on glioblastoma cells, demonstrating that long-term exposure induced significant apoptosis through autophagy pathways. This research highlights the potential of cobalt complexes in treating aggressive cancers resistant to conventional therapies .
Case Study 2: Antimicrobial Activity
Research comparing the antimicrobial efficacy of cobalt(II) complexes with various ligands revealed that cobalt coordination significantly enhances antibacterial activity against strains like Staphylococcus aureus and Candida albicans. This underscores the importance of metal-ligand interactions in developing new antimicrobial agents .
Eigenschaften
CAS-Nummer |
52639-70-0 |
|---|---|
Molekularformel |
C6H7Cl2CoN5 |
Molekulargewicht |
278.99 g/mol |
IUPAC-Name |
cobalt(2+);9-methylpurin-6-amine;dichloride |
InChI |
InChI=1S/C6H7N5.2ClH.Co/c1-11-3-10-4-5(7)8-2-9-6(4)11;;;/h2-3H,1H3,(H2,7,8,9);2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
MOAOXCKNNZNMLH-UHFFFAOYSA-L |
SMILES |
CN1C=NC2=C(N=CN=C21)N.[Cl-].[Cl-].[Co+2] |
Kanonische SMILES |
CN1C=NC2=C(N=CN=C21)N.[Cl-].[Cl-].[Co+2] |
Synonyme |
cobalt-9-methyladenine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















